molecular formula C19H18O8 B1221306 Skullcapflavone II CAS No. 55084-08-7

Skullcapflavone II

Cat. No. B1221306
CAS RN: 55084-08-7
M. Wt: 374.3 g/mol
InChI Key: GMQFOKBGMKVUQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Skullcapflavone II primarily involves the extraction from Scutellaria baicalensis. Although specific synthesis routes are not detailed in the provided research, the extraction process plays a crucial role in obtaining high-purity compounds for further study and potential therapeutic use.

Molecular Structure Analysis

Skullcapflavone II possesses a complex molecular structure characteristic of flavonoids, featuring multiple hydroxy and methoxy groups that contribute to its biological activity. This structure is pivotal in its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes and cancer progression.

Chemical Reactions and Properties

Skullcapflavone II exhibits significant anti-inflammatory and anticancer activities. It antagonizes the bradykinin receptor more potently than other flavonoids derived from Scutellaria baicalensis, suggesting a specific chemical interaction that may underlie its therapeutic effects (Ha-young Jang et al., 2012).

Physical Properties Analysis

While detailed physical properties such as melting point, solubility, and crystal structure were not directly reported, the flavonoid nature of Skullcapflavone II suggests it has the typical physical properties of similar compounds, including moderate solubility in water and higher solubility in organic solvents.

Chemical Properties Analysis

Skullcapflavone II's chemical properties, including its reactivity and stability, are crucial in its biological activities. It has been found to inhibit the degradation of type I collagen by suppressing MMP-1 transcription in human skin fibroblasts, indicating its chemical stability and reactivity in biological systems (Young Hun Lee et al., 2019). Additionally, its interactions with cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, highlight its capacity to modulate cellular functions through chemical interactions (Lianrui Li et al., 2021).

Scientific Research Applications

Application in Dermatology

Field : Dermatology

Methods of Application : In the study, HaCaT cells were co-stimulated with TNF-α/IFN-γ, a well-established model for induction of pro-inflammatory cytokines. The cells were treated with SFII prior to TNF-α/IFN-γ-stimulation .

Results : SFII significantly inhibited TARC and MDC expression at the mRNA and protein levels. Additionally, SFII also inhibited the expression of cathepsin S (CTSS), which is associated with itching in patients with atopic dermatitis. It was found that SFII inhibits TNF-α/IFN-γ-induced TARC, MDC, and CTSS expression by regulating STAT1, NF-κB, and p38 MAPK signaling pathways .

Application in Skin Fibroblasts

Field : Biochemistry

Methods of Application : In the study, foreskin fibroblasts were treated with Skullcapflavone II. The secretion of type I collagen and MMP-1 was measured .

Application in Cerebral Ischemia

Field : Neurology

Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .

Results : Skullcapflavone II was found to dramatically decrease cerebral edema, infarct volume, and improve neurological manifestation as confirmed by reduced neurological deficit. It also improves the survivability of neurons .

Application in Hepatorenal Toxicity

Field : Pharmacology

Methods of Application : In the study, comprehensive 2D NQO1 biochromatography was employed to screen candidate compounds that could bind with NQO1 protein .

Application in Atopic Dermatitis

Field : Immunology

Methods of Application : In the study, an AD mouse model was produced by the topical application of the vitamin D3 analog MC903. The model was then treated with topical Skullcapflavone II .

Results : Topical treatment with Skullcapflavone II significantly suppressed MC903-induced serum IgE levels, pruritus, skin hyperplasia, and inflammatory immune cell infiltration into lesional skin .

Application in Osteoclast Differentiation

Field : Cell Biology

Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .

Results : The results or outcomes obtained are not detailed in the available information .

Application in Hepatorenal Toxicity

Field : Pharmacology

Methods of Application : In the study, comprehensive 2D NQO1 biochromatography was employed to screen candidate compounds that could bind with NQO1 protein .

Application in Atopic Dermatitis

Field : Immunology

Methods of Application : In the study, an AD mouse model was produced by the topical application of the vitamin D3 analog MC903. The model was then treated with topical Skullcapflavone II .

Results : Topical treatment with Skullcapflavone II significantly suppressed MC903-induced serum IgE levels, pruritus, skin hyperplasia, and inflammatory immune cell infiltration into lesional skin .

Application in Osteoclast Differentiation

Field : Cell Biology

Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .

Results : The results or outcomes obtained are not detailed in the available information .

Safety And Hazards

Skullcapflavone II is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-12/h5-8,20,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQFOKBGMKVUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203606
Record name Skullcapflavone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Skullcapflavone II

CAS RN

55084-08-7
Record name Skullcapflavone II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55084-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Skullcapflavone II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055084087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Skullcapflavone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKULLCAPFLAVONE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV62EAN2VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
506
Citations
YH Lee, EK Seo, ST Lee - International journal of molecular sciences, 2019 - mdpi.com
… the effect of skullcapflavone II on the … skullcapflavone II on the expression of MMP-1 and the integrity of type I collagen in fibroblasts. Specifically, we examined whether skullcapflavone II …
Number of citations: 25 www.mdpi.com
Y Lee, JH Oh, N Li, HJ Jang, KS Ahn, SR Oh… - Frontiers in …, 2022 - frontiersin.org
… We have previously shown that skullcapflavone II (SFII), a flavonoid derived from Scutellaria baicalensis, inhibits the production of thymus and activation-regulated chemokine (TARC/…
Number of citations: 7 www.frontiersin.org
TT Bui, CH Piao, CH Song, OH Chai - International Immunopharmacology, 2017 - Elsevier
… In the present study, the effects of skullcapflavone II (SCFII) on upper airway inflammation, Th2 cytokines, and NF-κB signaling in an ovalbumin (OVA)-induced allergic rhinitis (AR) …
Number of citations: 34 www.sciencedirect.com
J Lee, HS Son, HI Lee, GR Lee, YJ Jo… - The FASEB …, 2019 - Wiley Online Library
… This study shows how skullcapflavone II (SFII), a flavonoid with anti-inflammatory activity, regulates osteoclast differentiation, survival, and function. SFII inhibited osteoclastogenesis …
Number of citations: 22 faseb.onlinelibrary.wiley.com
HY Jang, KS Ahn, MJ Park, OK Kwon, HK Lee… - International …, 2012 - Elsevier
… effects of skullcapflavone II. ► Skullcapflavone II significantly reduced major pathophysiological features of asthma. ► Anti-asthmatic activities of skullcapflavone II was involved the TGF…
Number of citations: 49 www.sciencedirect.com
D Zhao, J Ji, S Li, A Wu - Microvascular Research, 2022 - Elsevier
… In the present study, we intended to investigate the protective effect of Skullcapflavone II (SCP) a flavonoid isolated from S. baicalensis on cerebral ischemia/reperfusion (I/R) injury. …
Number of citations: 3 www.sciencedirect.com
Y Dong, S Chen, H He, Z Sun, L Jiang, Y Gu… - Acta Pharmacologica …, 2023 - nature.com
… the surface plasmon resonance (SPR) analysis and NQO1 inhibitory activity assay, we identified a novel NQO1 inhibitor with desirable affinity and inhibitory activity, skullcapflavone II (…
Number of citations: 1 www.nature.com
H Lee, DH Lee, JH Oh, JH Chung - International Journal of Molecular …, 2021 - mdpi.com
Skullcapflavone II (SFII), a flavonoid derived from Scutellaria baicalensis, has been reported to have anti-inflammatory properties. However, its therapeutic potential for skin inflammatory …
Number of citations: 10 www.mdpi.com
S Parsafar, F Aliakbari, SS Seyedfatemi… - International Journal of …, 2022 - Elsevier
… Skullcapflavone II (S.FII), a compound isolated from S. … a multifunctional compound, Skullcapflavone II (neobaicalein), … from PreADME and ADVERPred, Skullcapflavone II (S.FII) is a …
Number of citations: 4 www.sciencedirect.com
L Li, Z Chen, J Yu, J Zhang - Acta Poloniae Pharmaceutica, 2021 - search.ebscohost.com
… In summary, we demonstrated that Skullcapflavone II induced apoptosis and inhibit migration and … improved the understanding of the anti-breast cancer activities of Skullcapflavone II. …
Number of citations: 2 search.ebscohost.com

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